5-Bromo-4-iodo-2-methylphenol
Description
Historical Context and Evolution of Halogenated Phenolic Compounds in Chemical Research
The study of phenolic compounds dates back to the 19th century, with the initial extraction of phenol (B47542) from coal tar. wikipedia.org The subsequent introduction of halogens onto the phenolic ring marked a significant advancement, expanding the synthetic utility of this class of compounds. Initially, research focused on the fundamental reactivity and properties of simple halogenated phenols. Over time, the focus has shifted towards the synthesis and application of more complex, polyhalogenated phenols, driven by the need for sophisticated intermediates in various chemical industries. nih.gov The evolution of analytical techniques and a deeper understanding of reaction mechanisms have further propelled research into the nuanced reactivity of these molecules. nih.gov
Structural Significance and Reactivity Profiles of Polyhalogenated Aromatics
Polyhalogenated aromatic compounds, including phenols, exhibit distinct reactivity profiles governed by the number, type, and position of the halogen substituents. science.govmdpi.com The presence of multiple halogens can create significant steric hindrance and profoundly influence the electronic nature of the aromatic ring. This, in turn, dictates the regioselectivity of subsequent chemical transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability generally follows the trend F > Cl ≈ Br > I. wuxiapptec.com However, the specific electronic and steric environment of the molecule can lead to exceptions to this trend. wuxiapptec.comwuxibiology.com The differential reactivity of various halogens on the same aromatic ring allows for sequential, site-selective modifications, a powerful strategy in multi-step syntheses. acs.org
Position of 5-Bromo-4-iodo-2-methylphenol within Advanced Synthetic Methodologies
This compound emerges as a particularly interesting scaffold for advanced synthetic methodologies. Its structure features two different halogen atoms—bromine and iodine—at specific positions on the phenol ring. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine bond. researchgate.net This differential reactivity allows for selective functionalization at the 4-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. The presence of the methyl and hydroxyl groups further modulates the electronic properties and reactivity of the aromatic ring. This trifunctional handle (hydroxyl, bromo, and iodo groups) makes this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds.
Academic Research Objectives and Scope of Investigation into this compound
Academic research into this compound and related polyhalogenated phenols is driven by several key objectives. A primary goal is to exploit the differential reactivity of the C-I and C-Br bonds to develop novel and efficient synthetic routes to complex molecules. This includes the exploration of various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.net Furthermore, researchers are investigating the influence of the hydroxyl and methyl groups on the reactivity and selectivity of these transformations. The ultimate aim is to establish this compound as a versatile platform for the construction of a diverse array of functionalized phenolic compounds with potential applications in materials science and medicinal chemistry.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| Boiling Point | 323.2±42.0 °C at 760 mmHg chemsrc.com |
| Density | 2.2±0.1 g/cm³ chemsrc.com |
This data is based on predicted values.
Synthesis and Reactivity
The synthesis of this compound typically starts from simpler, commercially available precursors. One plausible synthetic route involves the iodination of 5-bromo-2-methylphenol (B1354613). lookchem.com The directing effects of the hydroxyl and methyl groups on the aromatic ring would favor the introduction of the iodine atom at the 4-position.
The reactivity of this compound is dominated by the chemistry of its three functional groups: the hydroxyl group, the bromine atom, and the iodine atom. The hydroxyl group can undergo typical phenolic reactions, such as etherification and esterification. wikipedia.org However, the true synthetic utility of this compound lies in the differential reactivity of the two halogen atoms in cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the 4-position. For example, a Sonogashira coupling could be performed to introduce an alkyne group at this position, followed by a subsequent Suzuki coupling at the 5-position to form a biaryl linkage. This sequential functionalization strategy provides a powerful tool for the construction of complex molecular frameworks.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrIO |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
DUVYPFPNOZMRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Iodo 2 Methylphenol
Established Synthetic Pathways and Precursor Chemistry
The most logical and established pathway to synthesize 5-Bromo-4-iodo-2-methylphenol involves a multi-step process starting from a simpler, commercially available precursor. This approach allows for controlled, sequential introduction of the halogen substituents.
Synthesis from Related Phenolic Starting Materials
The synthesis of this compound typically begins with a suitable phenolic precursor, most commonly 2-methylphenol (o-cresol). This starting material provides the basic carbon skeleton with the hydroxyl and methyl groups already in the desired positions (1 and 2, respectively). The subsequent steps focus on the selective introduction of the bromine and iodine atoms at positions 5 and 4.
An alternative starting material could theoretically be 5-Bromo-2-ethylphenol, but this would necessitate a subsequent modification of the ethyl group to a methyl group, adding unnecessary complexity to the synthesis. Therefore, 2-methylphenol is the more direct and common precursor.
The first key intermediate in this pathway is 5-Bromo-2-methylphenol (B1354613) . The synthesis of this compound from 2-methylphenol is a well-established electrophilic aromatic substitution reaction.
Regioselective Halogenation Strategies: Bromination and Iodination
The core of the synthesis lies in the regioselective halogenation of the phenolic ring. The hydroxyl (-OH) and methyl (-CH3) groups are both ortho-, para-directing activators. However, the powerful activating and directing effect of the hydroxyl group dominates.
Bromination of 2-Methylphenol:
To synthesize the intermediate 5-Bromo-2-methylphenol , the bromination of 2-methylphenol is performed. The hydroxyl group directs substitution to the positions ortho and para to it (positions 4 and 6). The methyl group directs to its ortho and para positions (3 and 5). The position para to the hydroxyl group (position 4) is sterically unhindered and highly activated. However, to obtain the desired 5-bromo isomer, reaction conditions must be carefully controlled to favor substitution at the position para to the methyl group and meta to the hydroxyl group. Often, a mixture of isomers is formed, requiring purification. google.commdpi.com
A common method involves the use of elemental bromine (Br2) in a suitable solvent, sometimes with a catalyst like iron powder. chemicalbook.com Milder brominating agents like N-Bromosuccinimide (NBS) can also be used, which can offer better control over selectivity. A patented continuous bromination process for p-cresol (B1678582) aims to reduce side reactions and improve the selectivity of monobromination by controlling reaction temperature and the rate of bromine addition. google.com
Iodination of 5-Bromo-2-methylphenol:
Once 5-Bromo-2-methylphenol is obtained, the next step is the regioselective introduction of an iodine atom. The existing substituents (OH, CH3, and Br) will direct the incoming electrophile. The hydroxyl group is the strongest activating group, directing to its open ortho- position (position 6) and its para- position (position 4). The bromine at position 5 is a deactivating group but directs ortho- and para- to itself. The most activated and sterically accessible position for the incoming iodine is position 4, which is para to the strongly activating hydroxyl group.
Various iodinating reagents can be employed, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS), often in the presence of an acid catalyst. researchgate.netscielo.brnih.gov The use of amine-iodine complexes in water has also been reported as an effective method for the iodination of substituted phenols. researchgate.net
| Step | Starting Material | Reagent(s) | Product | Typical Conditions |
| 1 | 2-Methylphenol | Br2 or NBS | 5-Bromo-2-methylphenol | Solvent (e.g., CCl4, CH2Cl2), controlled temperature (-5 to 25 °C) google.com |
| 2 | 5-Bromo-2-methylphenol | ICl or NIS/Catalyst | This compound | Solvent (e.g., Acetonitrile, Methanol), often with acid catalyst (e.g., TFA, PTSA) researchgate.netnih.govworktribe.com |
Multi-step Synthetic Design and Optimization Techniques
Designing a multi-step synthesis requires considering the directing effects of the substituents at each stage. libretexts.orgyoutube.com In this case, introducing the bromine atom first to create 5-bromo-2-methylphenol is strategic. This intermediate then directs the subsequent iodination to the desired 4-position due to the powerful para-directing effect of the hydroxyl group.
Temperature Control: Halogenation reactions are often exothermic. Maintaining a low temperature can help control the reaction rate and improve selectivity. google.com
Choice of Halogenating Agent: Using milder reagents like NBS or NIS instead of elemental halogens can reduce the formation of poly-halogenated byproducts.
Catalyst Selection: The use of appropriate catalysts can enhance reaction rates and regioselectivity. For instance, Lewis acids or Brønsted acids are sometimes used to boost the reactivity of N-halosuccinimides. researchgate.net
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.
Purification of Intermediates: Isolating and purifying the intermediate, 5-bromo-2-methylphenol, is essential to ensure the final product's purity. researchgate.net
Advanced Synthetic Approaches and Innovations
Recent advances in organic synthesis offer more sophisticated and potentially more efficient or "greener" methods for preparing halogenated phenols.
Transition Metal-Catalyzed Reactions in Phenol (B47542) Derivatization
Transition metal catalysis has become a powerful tool for the functionalization of C-H bonds, offering alternative pathways for halogenation. beilstein-journals.orgacs.org While traditional methods rely on the inherent electronic properties of the substrate, transition metal catalysts can enable reactions at positions that are otherwise difficult to access.
Copper-catalyzed halogenation of phenols has been reported, using reagents like CuCl2 or Cu-Mn spinel oxides, which can provide good to excellent yields and regioselectivity. beilstein-journals.org Palladium-catalyzed reactions, often using a directing group, can achieve site-selective halogenation at the ortho-position of phenol derivatives. researchgate.net Although not specifically documented for the synthesis of this compound, these methods represent an area of active research that could be adapted for this purpose, potentially offering improved regioselectivity.
| Catalyst Type | Metal | Typical Halogen Source | Key Advantage |
| Copper Catalyst | Cu | LiCl, N-halosuccinimides (NXS) | Low cost, high stability beilstein-journals.org |
| Palladium Catalyst | Pd | N-halosuccinimides (NXS) | High regioselectivity with directing groups researchgate.net |
| Ruthenium Catalyst | Ru | N/A (for C-H activation) | Can enable functionalization at less reactive sites acs.org |
Photoredox Catalysis and Electrosynthesis in Halogenated Phenol Formation
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful technology for organic synthesis. acs.org It allows for the generation of radical species under mild conditions. This methodology has been successfully applied to the bromination of phenols. beilstein-journals.orgnih.gov In a typical setup, a photocatalyst (often a ruthenium or iridium complex, but also purely organic dyes) absorbs visible light and initiates a single-electron transfer process. acs.orgrsc.org This can generate a bromine radical from a bromide source, which then reacts with the phenol. This approach can lead to high yields and regioselectivity under mild, room-temperature conditions, avoiding the use of harsh reagents. beilstein-journals.orgnih.gov
Electrosynthesis: Electrochemical methods provide another environmentally friendly alternative for halogenation. scispace.com In electrosynthesis, an electric current is used to drive the oxidation of halide ions (e.g., from NaBr or NaI) to generate the halogenating species in situ. globalscientificjournal.comnih.gov This avoids the need for stoichiometric chemical oxidants and allows for precise control over the reaction. Studies have shown the feasibility of electrochemical halogenation of phenol using various catalysts and conditions. globalscientificjournal.comeuropa.eu This technique can be highly efficient and selective, representing a promising avenue for the synthesis of compounds like this compound. nih.govresearchgate.net
Principles of Green Chemistry Applied to the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. bridgew.edu For a multi-step synthesis like that of this compound, these principles can be applied to minimize waste, avoid hazardous substances, and improve energy efficiency. digitellinc.com Traditional halogenation reactions often use toxic reagents like elemental bromine and solvents such as chlorinated hydrocarbons, which are environmentally damaging. acs.org
Greener approaches focus on several key areas:
Safer Reagents and Solvents : A primary goal is to replace hazardous reagents. Elemental bromine (Br₂) can be substituted with hydrobromic acid (HBr) or alkali metal bromides like potassium bromide (KBr). rsc.orgscholaris.ca For iodination, potassium iodide (KI) is a safer source of iodine. tandfonline.com Solvents can be shifted from halogenated hydrocarbons to greener options like water, ethanol, or even solvent-free conditions. scholaris.cacdnsciencepub.com
Use of Catalysis and Clean Oxidants : Instead of stoichiometric reagents, catalytic systems are preferred. Oxidative halogenation using clean oxidants like hydrogen peroxide (H₂O₂) or Oxone® (potassium peroxymonosulfate) represents a significant improvement. rsc.orgscholaris.catandfonline.comcdnsciencepub.com These reactions are highly efficient, and their primary byproduct is water, which aligns with the principles of waste prevention and atom economy. scholaris.ca
Atom Economy : Traditional methods using reagents like N-bromosuccinimide (NBS) suffer from poor atom economy, as they generate stoichiometric amounts of byproducts that must be separated and disposed of. bridgew.edursc.org In contrast, oxidative halogenation using a halide salt (e.g., KBr) and an oxidant (e.g., H₂O₂) incorporates the halogen atom directly, leading to higher atom economy. scholaris.ca
Mechanochemistry : Solvent-free synthesis using mechanochemical methods, such as ball milling, is an emerging green alternative to traditional solvent-based reactions. acs.orgcolab.ws This technique can be applied to halogenation reactions, reducing solvent waste and sometimes leading to different reactivity or product selectivity.
A comparison between a potential traditional route and a proposed green route is outlined below.
| Step | Traditional Synthesis Approach | Green Synthesis Approach | Green Chemistry Principle Addressed |
|---|---|---|---|
| Iodination | Iodine monochloride (ICl) in acetic acid or chlorinated solvent. | Potassium iodide (KI) and Oxone® as the oxidant in water. tandfonline.com | Safer Solvents, Safer Reagents, Waste Prevention. |
| Bromination | Elemental bromine (Br₂) in carbon tetrachloride or another halogenated solvent. | Hydrobromic acid (HBr) or Potassium Bromide (KBr) with hydrogen peroxide (H₂O₂) as the oxidant in an aqueous or ethanolic medium. scholaris.cacdnsciencepub.com | Safer Solvents, Safer Reagents, Higher Atom Economy. |
| Byproducts | Halogenated solvent waste, succinimide (B58015) (if using NBS), strong acid waste. | Water, potassium sulfate. scholaris.catandfonline.com | Designing Safer Chemicals, Waste Prevention. |
Isolation and Purification Techniques for Academic Synthesis
Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and any side products. For a solid compound in an academic research setting, the most common and effective techniques are chromatography and recrystallization.
Chromatographic Methodologies (e.g., Column Chromatography, HPLC)
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a powerful tool for purifying phenolic compounds. chula.ac.thresearchgate.net
Column Chromatography: This is a standard preparative technique for purifying gram-scale quantities of a product. For a moderately polar compound like a dihalogenated phenol, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). By gradually increasing the polarity of the eluent (a gradient elution), the components of the crude mixture can be separated. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography and is used for both analytical and preparative-scale purification. vsb.cz For halogenated phenols, reversed-phase HPLC is typically employed. asianpubs.orgrsc.org In this mode, the stationary phase is non-polar (e.g., C18- or biphenyl-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. asianpubs.orgnih.gov The pH of the mobile phase can be adjusted, often with a small amount of acid like phosphoric or formic acid, to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and better separation. asianpubs.org
| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |
|---|---|---|---|
| Column Chromatography | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate gradient. researchgate.net | TLC with UV visualization or chemical staining. |
| HPLC | Reversed-Phase C18 or Biphenyl. nih.gov | Methanol/Water or Acetonitrile/Water, often with acid modifier (e.g., 0.1% Phosphoric Acid). asianpubs.org | UV Detector (typically at wavelengths around 254 nm or 280 nm). |
Recrystallization and Other Crystallization Strategies
Recrystallization is a fundamental purification technique for crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Result in the formation of well-defined crystals upon cooling.
Have a boiling point below the melting point of the compound.
Be chemically inert and easily removable from the purified crystals.
For dihalogenated phenols, a range of solvents could be effective. researchgate.net Sometimes, a solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is used, such as acetone (B3395972) and water. tandfonline.com The crude product is dissolved in the "solvent," and the "anti-solvent" is added dropwise until the solution becomes turbid, after which it is heated to re-dissolve the solid and then cooled slowly to induce crystallization. Slow evaporation of a solvent in which the compound is moderately soluble can also yield high-purity crystals. iucr.orgnih.gov
| Solvent/System | Type | Rationale |
|---|---|---|
| Ethanol or Methanol | Single Solvent | Phenols often show good solubility in hot alcohols and lower solubility upon cooling. |
| Hexane or Heptane | Single Solvent | Dihalogenated phenols may crystallize well from non-polar solvents. researchgate.net |
| Toluene (B28343) | Single Solvent | An aromatic solvent that can be effective for crystallizing other aromatic compounds. |
| Acetone/Water | Solvent Pair | The compound is dissolved in acetone, and water is added as the anti-solvent to induce crystallization. tandfonline.com |
| Ethanol/Water | Solvent Pair | Similar principle to acetone/water, commonly used for moderately polar organic compounds. |
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 4 Iodo 2 Methylphenol
Reactivity at the Phenolic Hydroxyl Group
The hydroxyl group (-OH) attached to the aromatic ring imparts acidic properties to the molecule and serves as a key site for nucleophilic and coupling reactions.
The phenolic hydroxyl group of 5-Bromo-4-iodo-2-methylphenol can be converted into an ether through reactions like the Williamson ether synthesis. This classic method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com
The reaction is initiated by deprotonating the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile that readily attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide). masterorganicchemistry.com The alkoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-oxygen bond and the displacement of the halide leaving group in a concerted step. masterorganicchemistry.com Due to the SN2 mechanism's sensitivity to steric hindrance, primary and methyl halides are the most effective alkylating agents for this transformation. masterorganicchemistry.com
| Alkylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 5-Bromo-4-iodo-2-methyl-1-methoxybenzene |
| Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | 1-(Benzyloxy)-5-bromo-4-iodo-2-methylbenzene |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 1-(Benzyloxy)-5-bromo-4-iodo-2-methylbenzene |
Esterification of the phenolic hydroxyl group is another fundamental transformation. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. A common base used for this purpose is pyridine (B92270), which serves both as a catalyst and to neutralize the HCl byproduct generated when using an acid chloride.
The mechanism involves the nucleophilic attack of the lone pair of electrons on the phenolic oxygen onto the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel the chloride or carboxylate leaving group, resulting in the formation of the phenyl ester.
| Acylating Agent | Base/Catalyst | Expected Product |
|---|---|---|
| Acetyl Chloride | Pyridine | 5-Bromo-4-iodo-2-methylphenyl acetate (B1210297) |
| Benzoyl Chloride | Pyridine | 5-Bromo-4-iodo-2-methylphenyl benzoate |
| Acetic Anhydride | Pyridine or DMAP (cat.) | 5-Bromo-4-iodo-2-methylphenyl acetate |
Beyond simple derivatization, the phenolic hydroxyl group can participate directly in certain types of coupling reactions, particularly oxidative couplings. These reactions differ mechanistically from the palladium-catalyzed cross-couplings of the halogen substituents. In a sulfoxide-mediated oxidative coupling, for instance, a phenol's reactivity can be inverted, allowing it to couple with various nucleophiles, including other phenols. rsc.org This process avoids the homocoupling that can plague other oxidative methods and proceeds without a metal catalyst. rsc.org The reaction is typically mediated by a sulfoxide activated with an agent like trifluoroacetic anhydride, which captures the first phenol before it couples with a second, different phenol or arene. rsc.org Such a strategy could be employed to selectively form biaryl structures or benzofurans starting from the this compound scaffold. rsc.org
Reactivity of the Halogen Substituents (Bromine and Iodine)
The presence of two different halogen atoms on the aromatic ring, bromine and iodine, opens the door to selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity.
The first and rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the C-X (X = Halogen) bond to a palladium(0) complex. youtube.com This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species.
The reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br > Ar-Cl. This trend is directly related to the C-X bond dissociation energy. The C-I bond is the longest and weakest of the carbon-halogen bonds, making it the most susceptible to cleavage and activation by the palladium catalyst. researchgate.net Conversely, the C-Br bond is stronger and requires more energy to activate.
This differential reactivity allows for highly selective reactions on polyhalogenated aromatic compounds. In the case of this compound, the palladium catalyst will selectively insert into the C-I bond at the C4 position, leaving the C-Br bond at the C5 position untouched, provided the reaction conditions are carefully controlled (e.g., by using mild temperatures). libretexts.orgwikipedia.org
The organopalladium(II) intermediate formed from the selective activation of the C-I bond can participate in a variety of catalytic cycles to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester. For this compound, the reaction would proceed selectively at the iodine position. After the initial oxidative addition at the C-I bond, the catalytic cycle involves transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
| Boronic Acid Partner | Pd Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 5-Bromo-2-methyl-[1,1'-biphenyl]-4-ol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 5-Bromo-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-ol |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 5-Bromo-2-methyl-4-(thiophen-2-yl)phenol |
Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound is highly regioselective. Studies on analogous substrates like 1-bromo-4-iodobenzene show that the coupling occurs exclusively at the iodide position under standard conditions. wikipedia.org The catalytic cycle involves the selective oxidative addition of the C-I bond to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and Cu(I) salt) and reductive elimination. libretexts.orgwikipedia.org
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | 5-Bromo-2-methyl-4-(phenylethynyl)phenol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | 5-Bromo-2-methyl-4-((trimethylsilyl)ethynyl)phenol |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | 5-Bromo-4-(hex-1-yn-1-yl)-2-methylphenol |
Heck Coupling The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism also begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. wikipedia.org For this compound, this addition would occur at the C-I bond. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to release the final product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. nih.gov
| Alkene Partner | Pd Catalyst | Base | Solvent | Expected Product (E-isomer) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Triethylamine (TEA) | DMF | 4-(2-phenylvinyl)-5-bromo-2-methylphenol |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Butyl 3-(5-bromo-4-hydroxy-2-methylphenyl)acrylate |
Cross-Coupling Reactions:
Palladium-Catalyzed (e.g., Suzuki-Miyaura, Sonogashira, Heck, Negishi Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, the differential reactivity of the C-I and C-Br bonds is the key factor governing the outcome of these reactions. Generally, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl. This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. libretexts.org
Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the C-I bond. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to achieve mono-arylation at the 4-position, leaving the bromine atom intact for subsequent transformations. For instance, using a catalyst system like Pd(PPh₃)₄ and a mild base would likely favor the selective coupling at the more reactive C-I bond.
Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be expected to occur preferentially at the C-I bond. libretexts.org This chemoselectivity allows for the introduction of an alkynyl group at the 4-position of the phenol ring.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The reactivity trend of I > Br holds for the Heck reaction as well. Therefore, the reaction of this compound with an alkene is anticipated to yield a product where the alkene is coupled at the 4-position.
Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance. In the context of this compound, the Negishi reaction would also be expected to exhibit selectivity for the C-I bond over the C-Br bond, enabling the introduction of a wide range of organic groups at the 4-position.
A hypothetical selective Negishi cross-coupling is illustrated below:
| Reactant | Coupling Partner | Catalyst | Product |
| This compound | R-Zn-X | Pd(PPh₃)₄ | 5-Bromo-4-R-2-methylphenol |
Copper-Mediated (e.g., Ullmann Coupling, Buchwald-Hartwig Amination)
Copper-mediated coupling reactions provide alternative methods for the formation of carbon-heteroatom and carbon-carbon bonds.
Ullmann Coupling: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl thioethers, and biaryls. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern modifications have made this reaction more versatile. In the case of this compound, an Ullmann-type reaction with an alcohol or phenol in the presence of a copper catalyst and a base would likely lead to the formation of a diaryl ether. The relative reactivity of the C-I and C-Br bonds in copper-catalyzed reactions can be more complex and substrate-dependent than in palladium-catalyzed reactions. However, often the C-I bond is still more reactive.
Buchwald-Hartwig Amination: While typically palladium-catalyzed, copper-based systems for C-N bond formation have also been developed. The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org Applying this reaction to this compound would allow for the introduction of an amino group. Similar to palladium-catalyzed reactions, selectivity for the C-I bond is expected, leading to the formation of 5-bromo-4-amino-2-methylphenol derivatives.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The aromatic ring of this compound is activated by the electron-donating hydroxyl and methyl groups, which generally disfavors classical SNAr reactions that proceed via a Meisenheimer complex intermediate. youtube.com
For a nucleophilic attack to occur, the aromatic ring needs to be sufficiently electron-deficient. The halogen atoms themselves are deactivating due to their inductive electron-withdrawing effect, but this is often not sufficient to promote SNAr with common nucleophiles under standard conditions. Therefore, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. For such a reaction to proceed, harsh reaction conditions or the presence of a strong π-acceptor group on the ring would likely be necessary.
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The hydroxyl group of a phenol can act as a DMG after deprotonation to a phenoxide. nih.gov
In this compound, the hydroxyl group at position 1 can direct the metalation to the ortho positions, which are C2 and C6. The C2 position is already substituted with a methyl group. The C6 position is unsubstituted and would be the primary site of lithiation. However, the presence of the halogen atoms could lead to competing halogen-metal exchange reactions, particularly with the more reactive C-I bond. The outcome of the reaction would depend on the specific organolithium reagent used and the reaction conditions. For example, using a bulky lithium amide base at low temperatures might favor deprotonation at C6, while alkyllithiums might favor halogen-metal exchange at the C4 position.
If selective ortho-lithiation at C6 were achieved, subsequent reaction with an electrophile would introduce a new substituent at this position, leading to a polysubstituted phenol.
| Directing Group | Position of Metalation | Potential Competing Reaction |
| Hydroxyl (as phenoxide) | C6 | Halogen-metal exchange at C4 (iodo) |
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring also offers a site for chemical transformations, primarily at the benzylic position.
Oxidation and Functionalization of the Benzylic Position
The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.com This would transform this compound into 5-bromo-4-iodo-2-carboxyphenolic acid. Milder oxidizing agents can potentially lead to the formation of the corresponding alcohol or aldehyde.
It is important to consider that the phenol group is also sensitive to oxidation, so the reaction conditions would need to be carefully controlled to achieve selective oxidation of the methyl group.
Condensation and Coupling Reactions Involving the Methyl Group
The methyl group of 2-methylphenol (o-cresol) can participate in condensation reactions, for example with formaldehyde, to form phenolic resins. While there is no direct literature on such reactions with this compound, it is conceivable that under appropriate acidic or basic conditions, the methyl group could be involved in condensation reactions with aldehydes or other electrophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Ring
The phenol moiety, with its electron-donating hydroxyl and methyl groups, is expected to be highly activated towards electrophilic aromatic substitution. The hydroxyl group, being a powerful activating group, will strongly direct incoming electrophiles to the positions ortho and para to it. In this compound, the positions available for substitution are C3 and C6. The C6 position is ortho to the hydroxyl group and meta to the methyl group, while the C3 position is meta to both the hydroxyl and methyl groups.
Considering the directing effects, the C6 position is the most likely site for electrophilic attack due to the strong ortho-directing influence of the hydroxyl group. The methyl group also provides some activation at this position. The C3 position is sterically hindered and electronically disfavored. The bulky iodo and bromo substituents at C4 and C5, respectively, will also sterically hinder attack at adjacent positions.
Conversely, nucleophilic aromatic substitution on the unactivated aromatic ring of this compound is generally unfavorable under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. The presence of the electron-donating hydroxyl and methyl groups further disfavors this type of reaction. However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the halogen atoms might be possible, with the iodo group being a better leaving group than the bromo group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effects of Substituents | Predicted Reactivity |
| C3 | Meta to -OH and -CH₃ | Low |
| C6 | Ortho to -OH, Meta to -CH₃ | High |
Radical Reactions Involving this compound
The phenolic hydroxyl group in this compound can participate in radical reactions. Phenols are known to act as hydrogen atom donors, forming phenoxyl radicals. The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring. In this case, the methyl group at the ortho position and the halogens can influence the stability and subsequent reactions of the phenoxyl radical.
Furthermore, the carbon-halogen bonds, particularly the weaker carbon-iodine bond, can undergo homolytic cleavage under photolytic or high-temperature conditions to generate aryl radicals. The resulting 5-bromo-2-methyl-4-phenoxyl radical or the corresponding aryl radical can then participate in various radical coupling or propagation reactions. The specific products would depend on the reaction conditions and the presence of other radical species.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Initiating Step | Potential Products |
| Hydrogen Abstraction | H-atom abstraction from the -OH group | Phenoxyl radical, leading to dimerization or other coupling products. |
| Homolytic Cleavage | C-I or C-Br bond cleavage | Aryl radical, leading to substitution or addition products. |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Iodo 2 Methylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei, along with their coupling constants, provide detailed insights into the electronic environment and connectivity of atoms within a molecule.
The substitution pattern of 5-Bromo-4-iodo-2-methylphenol, with a hydroxyl, a methyl, a bromo, and an iodo group on the benzene (B151609) ring, results in a unique set of chemical shifts for the remaining aromatic protons and carbons. The expected ¹H and ¹³C NMR spectral data for this compound are predicted based on the additive effects of these substituents and by comparison with the experimental data of 5-bromo-2-methylphenol (B1354613) and 4-iodo-2-methylphenol. nih.govchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy:
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons, the hydroxyl proton, and the two aromatic protons.
Aromatic Protons: The two remaining protons on the aromatic ring are in different chemical environments and are expected to appear as singlets, or as doublets with a small meta-coupling constant, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The precise chemical shifts are influenced by the electronic effects of the surrounding substituents. The hydroxyl and methyl groups are ortho-para directing and activating, while the halogens are ortho-para directing and deactivating.
Methyl Protons: The methyl group protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.
Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it typically appears as a broad singlet. Its position can range from δ 4.5 to 8.0 ppm or even further downfield. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~ 7.3 - 7.6 | s |
| H-6 | ~ 6.8 - 7.1 | s |
| -CH₃ | ~ 2.2 - 2.4 | s |
| -OH | Variable (broad) | s |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons and the methyl carbon. The chemical shifts are significantly influenced by the electronegativity and resonance effects of the substituents.
Carbon Bearing Hydroxyl Group (C-1): This carbon is expected to be significantly deshielded due to the electronegativity of the oxygen atom, with a chemical shift in the range of δ 150-155 ppm.
Carbons Bearing Halogens (C-4 and C-5): The carbons directly attached to the iodine and bromine atoms will have their chemical shifts influenced by the "heavy atom effect." Iodine, in particular, causes a significant upfield shift. Therefore, C-4 (attached to iodine) is expected to be in the range of δ 80-90 ppm, while C-5 (attached to bromine) will be around δ 110-120 ppm.
Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-140 ppm), influenced by the combined electronic effects of all substituents.
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-OH) | ~ 152 |
| C-2 (-CH₃) | ~ 125 |
| C-3 | ~ 135 |
| C-4 (-I) | ~ 85 |
| C-5 (-Br) | ~ 115 |
| C-6 | ~ 118 |
| -CH₃ | ~ 20 |
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal any through-bond proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would be expected if there is a discernible meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms (H-3 to C-3 and H-6 to C-6) and the methyl protons to the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. In this molecule, a NOESY experiment could show a correlation between the methyl protons and the H-3 proton, confirming their spatial closeness.
Bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei (spin I > 1/2). These nuclei possess a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a very efficient relaxation mechanism. researchgate.netlibretexts.org
This rapid quadrupolar relaxation can have significant effects on the NMR spectra of neighboring nuclei. reddit.com The signals of carbons directly bonded to bromine and iodine (C-5 and C-4, respectively) are often broadened in the ¹³C NMR spectrum. This broadening can sometimes be so severe that the signal becomes difficult to observe. The extent of this broadening is dependent on the molecular motion and the symmetry of the electric field gradient at the halogen nucleus. In solution-state NMR of molecules like this compound, this effect is generally observable as a noticeable increase in the linewidth of the C-Br and C-I signals compared to the other carbon signals. The effect on the proton signals is usually less pronounced but can contribute to some line broadening. Relativistic effects also become more important for heavier halogens like iodine, influencing the shielding and coupling constants. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is expected to show characteristic bands for the O-H, C-H, and C-O functional groups, as well as vibrations involving the halogen substituents.
O-H Stretching: A broad and intense absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in hydrogen bonding. youtube.com
Aromatic C-H Stretching: Sharp absorption bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring. libretexts.orgspcmc.ac.in
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group will appear in the region of 2850-3000 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) is expected to give a strong band in the IR spectrum in the range of 1200-1260 cm⁻¹. youtube.com
C-Br and C-I Stretching: The stretching vibrations of the C-Br and C-I bonds are expected to appear in the fingerprint region of the IR spectrum, typically below 700 cm⁻¹. The C-Br stretch is usually found in the 500-600 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, in the 400-500 cm⁻¹ range.
Predicted Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -OH | Stretching | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| -CH₃ | Stretching | 2850 - 3000 |
| C-O | Stretching | 1200 - 1260 |
| C-Br | Stretching | 500 - 600 |
| C-I | Stretching | 400 - 500 |
The vibrations of the benzene ring itself give rise to a series of characteristic bands in the IR and Raman spectra. The positions and intensities of these bands are sensitive to the substitution pattern.
C=C Ring Stretching: Aromatic ring stretching vibrations typically produce a set of four bands in the 1400-1620 cm⁻¹ region. These bands are often observed around 1600, 1580, 1500, and 1450 cm⁻¹. spcmc.ac.in
In-Plane C-H Bending: In-plane bending vibrations of the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ region.
Out-of-Plane C-H Bending (Wagging): The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern and appear in the 675-900 cm⁻¹ region. libretexts.org For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in a specific range that can help confirm the substitution pattern.
Ring Bending Modes: The benzene ring can also undergo in-plane and out-of-plane bending vibrations, which typically appear at lower frequencies in the fingerprint region. The positions of these bands are sensitive to the masses and electronic properties of the substituents. spectroscopyonline.com
The combination of these characteristic functional group vibrations and aromatic ring modes in both IR and Raman spectra provides a comprehensive "fingerprint" for the this compound molecule, allowing for its unambiguous identification and structural confirmation. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry serves as a critical tool for the unambiguous identification and structural analysis of organic molecules by providing mass measurements with high accuracy and precision.
HRMS determines the mass of a molecule with sufficient accuracy to deduce its elemental composition. For this compound, the molecular formula is C₇H₆BrIO. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O), can be compared against the experimentally measured mass. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas. An experimental mass measurement within a few parts per million (ppm) of the theoretical value provides strong evidence for the assigned elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆BrIO |
| Theoretical Monoisotopic Mass (for C₇H₆⁷⁹Br¹²⁷I¹⁶O) | 311.8643 u |
| Theoretical Monoisotopic Mass (for C₇H₆⁸¹Br¹²⁷I¹⁶O) | 313.8622 u |
| Typical Mass Accuracy Requirement | < 5 ppm |
The presence of bromine and iodine atoms in this compound imparts a highly characteristic isotopic pattern to its mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of approximately 1:1 intensity ratio for any fragment containing a bromine atom. Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the isotopic pattern but adds a significant mass to the fragments. The molecular ion region for this compound will therefore exhibit a distinct doublet with peaks at m/z corresponding to [C₇H₆⁷⁹BrIO]⁺ and [C₇H₆⁸¹BrIO]⁺, separated by two mass units and with nearly identical intensities.
Electron ionization (EI) would likely induce fragmentation through several pathways. Common fragmentation patterns for substituted phenols involve the initial loss of substituents from the aromatic ring. Plausible fragmentation pathways for this molecule would include:
Loss of Iodine Radical: A primary fragmentation step could be the cleavage of the C-I bond, which is weaker than the C-Br bond, leading to the loss of an iodine radical (·I, 127 u).
Loss of Bromine Radical: Subsequent or alternative fragmentation could involve the loss of a bromine radical (·Br, 79 or 81 u).
Loss of Methyl Radical: Cleavage of the methyl group (·CH₃, 15 u) is another common pathway for toluene (B28343) derivatives.
Loss of CO: Phenolic structures can undergo the characteristic loss of carbon monoxide (CO, 28 u) after initial fragmentation.
| Proposed Fragment Ion | Formula | Description |
|---|---|---|
| [M - I]⁺ | [C₇H₆BrO]⁺ | Loss of an iodine radical |
| [M - Br]⁺ | [C₇H₆IO]⁺ | Loss of a bromine radical |
| [M - CH₃]⁺ | [C₆H₃BrIO]⁺ | Loss of a methyl radical |
| [M - I - CO]⁺ | [C₆H₆Br]⁺ | Loss of iodine followed by carbon monoxide |
X-ray Crystallography
The crystal structure of 5-Bromo-4-iodo-2-methylaniline reveals that the molecule is essentially planar, with the bromo, iodo, and amino substituents lying in the mean plane of the phenyl ring. nih.gov It is highly probable that this compound adopts a similar planar conformation.
In the solid state, 5-Bromo-4-iodo-2-methylaniline crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules. nih.govnih.gov This suggests that subtle differences in the orientation of the molecules can exist within the crystal lattice, a feature that could also be present in the phenol derivative. The packing architecture is dictated by a combination of weak intermolecular forces.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.831 (5) |
| b (Å) | 5.3920 (11) |
| c (Å) | 12.217 (2) |
| β (°) | 98.05 (3) |
| Volume (ų) | 1750.1 (6) |
| Z | 8 |
Intermolecular interactions are fundamental to understanding the solid-state architecture. In the case of halogenated phenols, both hydrogen and halogen bonding are expected to be significant.
Hydrogen Bonding: The crystal structure of 5-Bromo-4-iodo-2-methylaniline features weak N-H···N hydrogen bonding interactions that link the independent molecules in the asymmetric unit. nih.govnih.gov For this compound, the more electronegative oxygen atom of the hydroxyl group would be expected to form stronger O-H···O hydrogen bonds, acting as both a hydrogen bond donor and acceptor to form chains or cyclic motifs in the solid state.
Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction typically follows the order I > Br > Cl, making iodine a potent halogen bond donor. nih.govijres.org In the structure of this compound, it is anticipated that the iodine and bromine atoms would participate in significant halogen bonding. These interactions could occur between the halogen atom and a region of negative electrostatic potential on a neighboring molecule, such as the oxygen atom (C-I···O or C-Br···O) or the π-system of the aromatic ring. acs.org These interactions play a crucial role in the precise arrangement of molecules within the crystal.
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | O-H | Oxygen (of another molecule) | Primary interaction defining packing motifs. |
| Halogen Bond | C-I | Oxygen, Bromine, Iodine, or π-system | Strong, directional interaction due to the high polarizability of iodine. nih.gov |
| Halogen Bond | C-Br | Oxygen, Bromine, Iodine, or π-system | Directional interaction, weaker than C-I halogen bonds. nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the stabilization of the crystal lattice. |
Electronic Spectroscopy (UV-Vis) and Fluorescence Studies
Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. Unsubstituted phenol exhibits a primary absorption maximum (λmax) around 275 nm. docbrown.info The presence of substituents on the aromatic ring typically causes a shift in the absorption wavelength. The methyl group (an auxochrome) and the halogen atoms are expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax compared to phenol due to their influence on the electronic energy levels of the chromophore. For comparison, 2,4-dichlorophenol (B122985) shows an absorption peak at 285 nm. iasks.org
| Compound | Typical λmax (nm) | Solvent |
|---|---|---|
| Phenol | ~275 | Methanol/Water docbrown.inforesearchgate.net |
| 2,4-Dichlorophenol | ~285 | Water iasks.org |
| This compound | >285 (Predicted) | N/A |
Fluorescence in phenolic compounds typically arises from emission from the lowest excited singlet state (S₁) back to the ground state (S₀), with phenol itself emitting at approximately 300 nm. aatbio.com However, the presence of heavy atoms like bromine and particularly iodine is known to significantly influence fluorescence properties. Heavy atoms can enhance intersystem crossing (the transition from a singlet excited state to a triplet state), which often leads to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. Halogenated phenols, in particular, can act as effective quenchers through a process called photoinduced electron transfer (PET). nih.gov Therefore, it is anticipated that this compound would exhibit weak fluorescence or be non-fluorescent in solution due to the heavy-atom effect exerted by both bromine and iodine.
Characterization of Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of an aromatic compound is primarily governed by π → π* and n → π* transitions. For phenolic compounds, the hydroxyl group (-OH) and the halogen substituents act as auxochromes, influencing the energy and intensity of these transitions. The lone pair of electrons on the oxygen atom of the hydroxyl group and the halogen atoms can participate in resonance with the π-system of the benzene ring, leading to a bathochromic (red) shift of the primary and secondary absorption bands of benzene.
In the case of this compound, the cumulative effect of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing but resonance-participating bromo and iodo substituents, would determine the precise absorption maxima (λmax). It is anticipated that the electronic spectrum would exhibit two main absorption bands, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, but shifted to longer wavelengths.
Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound
| Transition | Description | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring. | ~280-300 | ~2,000-5,000 |
| π → π | Higher energy excitation of an electron from a π bonding orbital to a π antibonding orbital. | ~220-240 | ~10,000-20,000 |
Note: The values in this table are hypothetical and based on the analysis of structurally related compounds. Experimental verification is required for accurate determination.
The presence of the heavy iodine atom could also introduce spin-orbit coupling effects, which may influence the intensity and fine structure of the absorption bands. Furthermore, the solvent environment is expected to play a significant role in the position of the absorption maxima. In polar, protic solvents, hydrogen bonding with the phenolic hydroxyl group can lead to further shifts in the electronic transitions.
Photophysical Properties and Energy Transfer Mechanisms
The photophysical properties of a molecule describe the pathways of de-excitation after it absorbs light. These include fluorescence, phosphorescence, and non-radiative decay processes such as internal conversion and intersystem crossing. For this compound, the presence of heavy atoms like bromine and iodine is expected to have a profound impact on its photophysical behavior.
The "heavy-atom effect" is a well-documented phenomenon that enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). This is due to increased spin-orbit coupling. Consequently, it is predicted that this compound would exhibit weak fluorescence and potentially strong phosphorescence, especially at low temperatures in a rigid matrix.
Table 2: Predicted Photophysical Properties of this compound
| Property | Description | Predicted Value/Characteristic |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted as fluorescence to the photons absorbed. | Low |
| Phosphorescence Quantum Yield (ΦP) | The ratio of photons emitted as phosphorescence to the photons absorbed. | Potentially high, especially at low temperatures |
| Excited State Lifetime (τ) | The average time the molecule spends in the excited state. | Short S1 lifetime, longer T1 lifetime |
Note: The values in this table are hypothetical and based on the heavy-atom effect observed in similar halogenated aromatic compounds. Experimental measurements are necessary for confirmation.
Energy transfer mechanisms involving this compound could be of significant interest. As a potential triplet sensitizer, it could transfer its triplet energy to other molecules in a process known as triplet-triplet energy transfer. The efficiency of this process would depend on the relative energies of the triplet state of this compound and the acceptor molecule.
Derivatives of this compound, where the hydroxyl or methyl groups are modified, or additional substituents are introduced, would likely exhibit altered spectroscopic and photophysical properties. For instance, esterification or etherification of the hydroxyl group would eliminate its ability to act as a hydrogen bond donor, leading to changes in its solvatochromic behavior.
Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Iodo 2 Methylphenol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular behavior of 5-Bromo-4-iodo-2-methylphenol. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. These calculations can elucidate the molecule's stable structure, electronic properties, and reactivity patterns. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often employed to accurately model its geometry and electronic features. nih.gov
The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation. For this compound, the primary source of conformational isomerism arises from the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the adjacent methyl group and iodine atom.
Theoretical calculations would identify at least two stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. The conformer with the hydroxyl proton oriented away from the bulky iodine atom is generally expected to be the more stable, or "global minimum," structure due to reduced steric hindrance.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data) Optimized using DFT/B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C1-O | 1.360 | C1-C2-C3 | 120.5 |
| C4-I | 2.100 | C3-C4-I | 119.8 |
| C5-Br | 1.905 | C4-C5-Br | 120.1 |
| O-H | 0.965 | C1-O-H | 109.5 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, with contributions from the iodine and bromine atoms, reflecting the electron-rich nature of these areas. The LUMO is likely distributed over the aromatic ring's π* anti-bonding system.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
| Ionization Potential (I ≈ -EHOMO) | 6.50 |
| Electron Affinity (A ≈ -ELUMO) | 1.25 |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with different colors indicating different potential values.
For this compound, the MEP map would show the most negative potential (typically colored red) around the electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. nih.gov Regions of positive potential (colored blue) would be found around the hydroxyl hydrogen and potentially near the halogen atoms due to the "sigma-hole" phenomenon, particularly for iodine, making these sites susceptible to nucleophilic interactions. rsc.org This analysis helps in understanding non-covalent interactions and guiding the design of synthesis reactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for this compound would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. researchgate.net The calculated frequencies and intensities for C-H, O-H, C-Br, and C-I stretching and bending modes can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and bonding characteristics.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to π → π* transitions within the aromatic ring.
Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Transformations
Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For synthetic transformations involving this compound, theoretical modeling can map out the entire reaction pathway. This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate.
By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction. This approach can be used to understand, for example, the regioselectivity of further electrophilic substitution on the phenol ring or the mechanisms of cross-coupling reactions involving the C-I or C-Br bonds.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound in different environments, such as in a solvent.
These simulations can reveal the flexibility of the molecule, the dynamics of the hydroxyl group rotation, and how intermolecular interactions with solvent molecules influence its conformational preferences. This provides a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its reactivity and interactions in a biological or chemical system.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, allowing for a detailed characterization of chemical bonds and non-covalent interactions. wikipedia.orgamercrystalassn.org This approach, developed by Richard Bader, partitions the molecular space into atomic basins based on the topology of the electron density, ρ(r). wikipedia.org Critical points in the electron density, where the gradient of ρ(r) is zero, are located and classified to describe the bonding network within a molecule. wiley-vch.de For this compound, a QTAIM analysis would offer profound insights into the nature of its covalent bonds (C-Br, C-I, C-O, O-H, C-C, C-H) and potential intramolecular non-covalent interactions.
The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de Key topological parameters at the BCP are used to classify the nature of the chemical interaction. These parameters include:
The electron density (ρ(r_bcp)) : Its value correlates with the bond order or strength. wiley-vch.de
The Laplacian of the electron density (∇²ρ(r_bcp)) : This indicates whether the electron density is locally concentrated (∇²ρ < 0), characteristic of shared-shell (covalent) interactions, or depleted (∇²ρ > 0), typical of closed-shell (ionic, van der Waals, hydrogen, and halogen bonds) interactions. researchgate.net
The total electron energy density (H(r_bcp)) : This is the sum of the kinetic energy density (G(r_bcp)) and the potential energy density (V(r_bcp)). A negative H(r_bcp) suggests a significant sharing of electrons and covalent character, while a positive or near-zero H(r_bcp) indicates a predominance of closed-shell interactions. researchgate.net
Based on extensive computational studies of similar halogenated and phenolic systems, the expected QTAIM parameters for the principal bonds in this compound can be summarized. The C-Br and C-I bonds are expected to exhibit characteristics of polar covalent bonds, with a positive Laplacian of the electron density, indicating a depletion of charge density in the internuclear region, a feature of bonds with increased ionic character. researchgate.net The C-O and O-H bonds of the phenolic group would show clear covalent character, with significant electron density at the BCP and a negative Laplacian.
Furthermore, QTAIM analysis can reveal potential non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the adjacent iodine or bromine atom) or halogen bonds. acs.orgnih.gov The presence of a bond path between two atoms is a necessary and sufficient condition for a bonding interaction. uni-muenchen.de For these weaker interactions, the electron density at the BCP would be relatively low, and the Laplacian would be positive. researchgate.net
Below is an interactive data table summarizing the typical ranges of QTAIM parameters at bond critical points for different types of chemical interactions relevant to this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Related Halogenated Phenols
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. nih.gov These models are invaluable for predicting the properties of new or untested chemicals, thereby reducing the need for expensive and time-consuming experimental work. dntb.gov.ua For halogenated phenols, including this compound, QSPR models can be developed to predict a wide range of properties, such as acidity (pKa), toxicity, antioxidant activity, and various physicochemical parameters like boiling point or partition coefficients. unibo.itproquest.com
The development of a robust QSPR model involves several key steps:
Data Set Selection : A diverse set of halogenated phenols with experimentally determined values for the property of interest is compiled. This set is typically divided into a training set for model development and a test set for external validation. proquest.com
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the molecular structure and can be categorized as follows:
Constitutional Descriptors : These describe the basic composition of the molecule, such as molecular weight, number of atoms of a certain type, and number of specific functional groups. nih.gov
Topological Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity and shape. nih.gov
Geometrical Descriptors : These are calculated from the 3D structure of the molecule and include information about its size and surface area. proquest.com
Quantum-Chemical Descriptors : These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment. unibo.it
Physicochemical Descriptors : These include properties like hydrophobicity (logP) and polar surface area (PSA). researchgate.net
Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the target property. unibo.it
Model Validation : The predictive power and robustness of the developed model are rigorously assessed using internal (e.g., cross-validation) and external validation techniques. proquest.com
The following interactive data table provides a summary of descriptor categories that would be relevant for building a QSPR model for properties of halogenated phenols like this compound.
By applying these computational techniques, a deeper understanding of the structure-property relationships within the class of halogenated phenols can be achieved, enabling the prediction of the behavior of specific compounds like this compound.
Applications and Derivatization of 5 Bromo 4 Iodo 2 Methylphenol in Advanced Chemical Systems
Role as a Key Synthetic Intermediate for Complex Organic Molecules
Halogenated phenols are a well-established class of building blocks in organic synthesis due to the versatile reactivity of the halogen and hydroxyl functional groups. The bromine and iodine atoms on an aromatic ring can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions.
Precursor for Biologically Active Compounds (e.g., Urolithin Derivatives)
While there is no specific literature linking 5-Bromo-4-iodo-2-methylphenol to the synthesis of urolithin derivatives, the general synthetic strategies for these compounds often involve the coupling of a resorcinol (B1680541) or pyrogallol (B1678534) derivative with a benzoic acid derivative. In principle, a molecule with the substitution pattern of this compound could be envisioned as a starting material, where the halogens would serve as handles for the construction of the dibenzopyran-6-one core of urolithins. However, no such synthetic routes have been reported.
Building Block for Pharmaceutical Intermediates and Lead Compounds
The introduction of halogen atoms into a phenolic structure can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Halogenated phenols are common intermediates in the synthesis of a wide array of pharmaceuticals. The specific substitution pattern of this compound could theoretically offer a unique scaffold for the development of novel pharmaceutical lead compounds. The differential reactivity of the bromine and iodine atoms could allow for sequential and site-selective modifications, leading to a diverse range of potential drug candidates. Despite this potential, there are no published studies demonstrating its use in this capacity.
Synthesis of Agrochemicals and Specialty Chemicals
Halogenated aromatic compounds are prevalent in the agrochemical industry, where they are used in the synthesis of herbicides, insecticides, and fungicides. The presence of both bromine and iodine on a methylphenol backbone could impart specific biological activities. Furthermore, such compounds can serve as intermediates for specialty chemicals, including dyes, pigments, and fragrances. The unique electronic and steric properties of this compound could make it a target for such applications, but there is no current evidence to support this.
Development of Functional Materials
The incorporation of halogen atoms into organic molecules can significantly impact their material properties, including thermal stability, flame retardancy, and electronic characteristics. Phenolic compounds are widely used as monomers in the production of various polymers and as precursors for other functional materials.
Incorporation into Polymeric Architectures
Phenols are key monomers in the synthesis of phenolic resins and other polymers like polycarbonates and polyesters. The presence of bromine and iodine in this compound could be exploited to create polymers with enhanced properties. For instance, brominated compounds are well-known flame retardants. The iodine atom could serve as a site for post-polymerization modification. However, no polymers derived from this compound have been described in the literature.
Precursors for Liquid Crystals, Optoelectronic Materials, and Sensors
The rigid aromatic core and the potential for intermolecular interactions through halogen bonding make halogenated phenols interesting candidates for the design of liquid crystals and optoelectronic materials. The specific arrangement of substituents on the this compound ring could lead to unique mesomorphic or photophysical properties. Additionally, the phenolic hydroxyl group can act as a recognition site in chemical sensors. Modification of the aromatic ring with bromine and iodine could modulate the sensitivity and selectivity of such sensors. To date, no research has been published on the use of this compound in these areas.
Applications in Supramolecular Chemistry
The unique substitution pattern of this compound, featuring two different halogen atoms (bromine and iodine) on a phenol (B47542) scaffold, presents intriguing possibilities for its application in supramolecular chemistry. The presence of both a bromine and an iodine atom allows for the potential formation of directional and specific non-covalent interactions, particularly halogen bonding, which is a powerful tool in the rational design of complex molecular architectures.
Design and Synthesis of Halogen-Bond Donors and Acceptors
In the context of supramolecular chemistry, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophilic species (a halogen-bond acceptor). The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine, which in turn is stronger than chlorine. This compound is, therefore, a bifunctional halogen-bond donor.
The iodine atom in this compound is expected to be the primary site for halogen bonding due to its higher polarizability compared to bromine. This directed interaction can be exploited in the design of supramolecular assemblies. For instance, in the presence of a suitable halogen-bond acceptor, such as a pyridine (B92270) or a carboxylate, the iodine atom of this compound can form a predictable and directional bond, leading to the formation of one-, two-, or three-dimensional networks.
The synthesis of such halogen-bonded complexes would typically involve the co-crystallization of this compound with a chosen halogen-bond acceptor from a suitable solvent. The resulting crystal structure would be dictated by the geometry of the halogen bond, as well as other intermolecular forces such as hydrogen bonding from the phenolic hydroxyl group.
While specific studies on this compound as a halogen-bond donor are not prevalent in the literature, the principles of halogen bonding in dihalogenated phenols are well-established. nih.gov Studies on related dihalogenated phenols have demonstrated the preference for the heavier halogen to participate in stronger halogen bonds, a principle that would apply to this compound. nih.gov
Table 1: General Properties of Halogen Bonds
| Property | Description |
|---|---|
| Donor Atom | A halogen atom (I, Br, Cl, F) with an electrophilic region (σ-hole). |
| Acceptor Atom | A nucleophilic atom or group (e.g., N, O, S, π-system). |
| Interaction Strength | Generally follows the trend I > Br > Cl > F. |
| Directionality | Highly directional, with the R-X···A angle close to 180°. |
| Applications | Crystal engineering, drug design, materials science, catalysis. |
Co-crystallization and Host-Guest Chemistry
The ability of this compound to participate in both halogen bonding and hydrogen bonding makes it a versatile building block for co-crystallization. Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. By selecting appropriate co-formers, it is possible to engineer the physical properties of the resulting solid, such as solubility and melting point.
In the case of this compound, co-crystallization with molecules containing functional groups that can act as halogen-bond acceptors (e.g., amides, ethers, or other heterocycles) could lead to the formation of novel supramolecular structures. The interplay between the iodine- and bromine-centered halogen bonds and the phenolic hydrogen bond would direct the assembly of the molecules in the crystal.
Furthermore, the rigid, substituted aromatic core of this compound could enable its use in host-guest chemistry. Host-guest complexes are formed when a "host" molecule encapsulates a smaller "guest" molecule. While this compound itself is unlikely to act as a host for large guests, it could be incorporated into larger macrocyclic or cage-like host structures. The halogen atoms could then be used to fine-tune the electronic properties of the host's cavity or to interact with specific guest molecules through halogen bonding.
Isotopic Labeling and Radiochemistry Applications
The presence of bromine and iodine in the structure of this compound opens up avenues for its use in isotopic labeling and radiochemistry, particularly in the development of tracers for biological studies and imaging agents.
Synthesis of Radiolabeled Analogues for Tracer Studies and Imaging (e.g., potential for radiopharmaceutical agents)
Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) and bromine (e.g., ⁷⁶Br and ⁷⁷Br) are widely used in nuclear medicine for both diagnostic imaging and therapy. The synthesis of radiolabeled analogues of this compound could potentially be achieved through several established methods.
One common approach is electrophilic radioiodination, where a precursor molecule is reacted with a source of radioactive iodine in the presence of an oxidizing agent. nih.gov For this compound, a potential synthetic route could involve the radioiodination of a precursor such as 5-bromo-2-methylphenol (B1354613). Alternatively, a precursor with a leaving group, such as a trialkylstannyl or boronic acid derivative, at the 4-position of the phenol ring could be used for a more regioselective introduction of the radioiodine. acs.org
Similarly, radiobromination can be achieved using electrophilic substitution with radiobromine. Given that the compound already contains a stable bromine atom, isotopic exchange reactions could be explored, where the stable bromine is replaced with a radioactive isotope. However, these reactions often require harsh conditions. A more feasible approach would be the radiobromination of a suitable precursor, such as 4-iodo-2-methylphenol.
Table 2: Common Radioisotopes of Iodine and Bromine for Radiopharmaceutical Applications
| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Imaging Modality |
|---|---|---|---|---|
| ¹²³I | 13.2 hours | Electron Capture | γ (159 keV) | SPECT |
| ¹²⁴I | 4.2 days | β+ emission | β+ (2.14 MeV), γ (603 keV) | PET |
| ¹²⁵I | 59.4 days | Electron Capture | γ (35 keV) | Preclinical Imaging, Radioassays |
| ¹³¹I | 8.0 days | β- emission | β- (606 keV), γ (364 keV) | SPECT, Therapy |
| ⁷⁶Br | 16.2 hours | β+ emission | β+ (3.98 MeV) | PET |
| ⁷⁷Br | 57.0 hours | Electron Capture | γ (239, 521 keV) | SPECT |
Deuteration and Isotope Exchange Studies
Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen that is commonly used in medicinal chemistry and metabolic studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a compound, often leading to a slower rate of metabolism. This "deuterium kinetic isotope effect" can be used to improve the pharmacokinetic properties of a drug.
The deuteration of this compound could be achieved through several methods. Acid- or base-catalyzed hydrogen-deuterium (H/D) exchange in a deuterated solvent like D₂O is a common technique for deuterating aromatic rings, particularly at positions activated by an electron-donating group like the hydroxyl group of a phenol. stackexchange.com For this compound, the positions ortho and para to the hydroxyl group (the 6-position and the 4-position, which is already substituted) would be most susceptible to exchange. The methyl group could also potentially undergo H/D exchange under certain conditions.
Isotope exchange studies using deuterated analogues of this compound could provide valuable information about its chemical reactivity and metabolic fate. For example, by comparing the metabolic stability of the deuterated and non-deuterated compounds in vitro or in vivo, it would be possible to identify the sites of metabolic oxidation. This information could be crucial in the design of more stable analogues for potential therapeutic or diagnostic applications. While specific deuteration studies on this compound have not been reported, the general methodologies for phenol deuteration are well-documented and could be readily applied. researchgate.netresearchgate.net
Conclusion and Future Research Perspectives
Synthesis of Key Academic Contributions and Research Directions
The academic intrigue surrounding halogenated phenols stems from their diverse biological activities and their utility as versatile synthetic intermediates. Research has consistently demonstrated that the introduction of halogen atoms into a phenolic backbone can significantly modulate a molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability. This, in turn, can profoundly influence its biological function. For instance, various bromophenols isolated from marine algae have exhibited promising antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govnih.govmdpi.comresearchgate.net The specific regio- and chemoselective synthesis of polysubstituted phenols, therefore, remains a critical area of research. acs.orgthieme-connect.comnih.govacs.orgarkat-usa.org
Future research will likely focus on the continued development of efficient and selective methods for the synthesis of complex phenols. organic-chemistry.org The utility of such compounds as building blocks in the construction of more complex molecular architectures, including pharmaceuticals and functional materials, will also be a key driver of innovation. Furthermore, the unique electronic properties imparted by heavy halogens like bromine and iodine suggest that these compounds could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as flame retardants.
Identification of Unexplored Methodologies and Applications for 5-Bromo-4-iodo-2-methylphenol
The synthesis of this compound presents a non-trivial challenge due to the need for precise control over the regioselectivity of halogenation. While classical electrophilic aromatic substitution methods can be employed, they often lead to mixtures of isomers. Modern synthetic strategies that could be explored for the targeted synthesis of this compound include:
Directed Ortho-Metalation: Utilizing the directing effect of the hydroxyl group to achieve selective halogenation at the ortho and para positions.
Halogen Dance Reactions: A potential route to rearrange halogen atoms on the aromatic ring to achieve the desired substitution pattern.
Palladium-Catalyzed Cross-Coupling Reactions: Sequential Suzuki-Miyaura or other cross-coupling reactions could be employed to introduce the bromo and iodo substituents with high precision. acs.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
In terms of applications, the presence of both bromine and iodine atoms opens up possibilities for differential reactivity in cross-coupling reactions, making this compound a potentially valuable building block in combinatorial chemistry and the synthesis of complex organic molecules. The biological activities of other bromo- and iodophenols suggest that this compound should be screened for a range of pharmacological effects, including as an antimicrobial, anticancer, or enzyme inhibitory agent. nih.govmdpi.comresearchgate.net
Integration into Emerging Fields of Chemical Research (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)
The synthesis of this compound and its analogues is well-suited for exploration using emerging technologies in chemical research.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for rapid optimization of reaction conditions. acs.orgresearchgate.netrsc.orgnih.gov The multi-step synthesis of a polysubstituted phenol (B47542) like the target compound could be streamlined and made more efficient using a flow chemistry approach.
Artificial Intelligence in Synthesis: AI and machine learning are revolutionizing how chemists design and execute synthetic routes. aiche.orgnih.govmedium.comeurekalert.orgchemcopilot.com AI-powered retrosynthesis tools could be used to identify novel and efficient synthetic pathways to this compound. Furthermore, predictive models could be employed to forecast its spectroscopic properties and potential biological activities, thereby guiding experimental efforts.
The integration of these advanced technologies will not only accelerate the synthesis and characterization of this specific compound but also contribute to the broader development of more efficient and sustainable chemical manufacturing processes.
Potential for Serendipitous Discoveries and Unexpected Reactivity Patterns
The history of chemistry is replete with examples of serendipitous discoveries, where unexpected observations have led to groundbreaking innovations. nih.govyoutube.combrocku.caacsmediakit.orgresearchgate.net The unique electronic and steric environment of this compound, with its combination of a bulky iodine atom, a moderately sized bromine atom, a methyl group, and a hydroxyl group on an aromatic ring, creates the potential for unexpected reactivity.
For instance, intramolecular interactions between the substituents could lead to unusual reaction pathways or the formation of unexpected products under certain conditions. The photolytic behavior of iodo- and bromophenols is known to be complex, with the potential for competing C-X (halogen) and O-H bond fission pathways. researchgate.net The interplay of these two reactive sites in the same molecule could lead to novel photochemical transformations.
Furthermore, exploring the reactivity of this compound under a wide range of conditions, including with different catalysts, reagents, and energy inputs, could uncover novel chemical transformations. The potential for such serendipitous discoveries underscores the importance of fundamental research in exploring the chemistry of seemingly simple molecules.
Q & A
(Basic) What are the optimal synthetic routes for 5-bromo-4-iodo-2-methylphenol, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis of halogenated phenolic compounds like this compound typically involves sequential halogenation and functional group protection. A plausible route includes:
Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methanol and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Bromination/Iodination : Use electrophilic substitution with N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. Control regioselectivity by adjusting solvent polarity (e.g., dichloromethane for bromine, acetic acid for iodine) and reaction temperature (0–25°C) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., downfield shifts for -OH and aromatic protons). ²D NMR (COSY, HSQC) resolves coupling patterns in crowded aromatic regions .
- IR Spectroscopy : Identify phenolic O-H stretches (~3200 cm⁻¹) and C-Br/C-I vibrations (500–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₇H₆BrIO: ~327.84) and isotopic patterns from Br/I .
- X-ray Crystallography : Resolve steric effects of bulky iodine and bromine substituents, if single crystals are obtainable .
(Advanced) How do the electronic and steric effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its lower bond dissociation energy (C-I: ~209 kJ/mol vs. C-Br: ~285 kJ/mol). However, steric hindrance from the 4-iodo and 2-methyl groups may reduce catalytic efficiency. Strategies include:
- Using Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to prevent catalyst poisoning.
- Optimizing solvent (toluene/ethanol) and base (K₂CO₃) for deprotonation without side reactions .
- Computational modeling (DFT) predicts transition states to guide reaction design .
(Advanced) What experimental approaches are recommended to study the interaction of this compound with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values quantify potency .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., G-protein-coupled receptors) immobilized on sensor chips .
- Molecular Docking : Use AutoDock Vina to simulate binding poses, leveraging PubChem 3D conformer data (CID: 12648404 analog) .
(Basic) How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions : Protect from light and moisture in amber glass vials at 2–8°C. Under these conditions, degradation via C-I bond cleavage or oxidation is minimized .
- Stability Monitoring : Use periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect impurities. Shelf life exceeds 12 months when stored correctly .
(Advanced) How can computational methods predict the environmental fate or toxicity of this compound?
Methodological Answer:
- QSAR Models : Apply EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). The compound’s logP (~2.8) suggests moderate bioaccumulation potential .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity with environmental oxidants (e.g., hydroxyl radicals) .
- Metabolic Pathway Prediction : Use OECD Toolbox to simulate phase I/II metabolism, identifying potential toxic metabolites (e.g., quinone derivatives) .
(Advanced) How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) for halogenated phenols?
Methodological Answer:
- Reproducibility Checks : Standardize measurement conditions (e.g., DSC for melting points at 5°C/min heating rate) .
- Solubility Studies : Use shake-flask method with HPLC quantification in buffered solutions (pH 2–12) to account for ionization .
- Cross-Validation : Compare data with NIST Chemistry WebBook entries (e.g., 4-Bromo-2-methylphenol, NIST SRD 69) .
(Basic) What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protection of -OH Group : Use tert-butyldimethylsilyl (TBDMS) chloride in DMF to block the phenolic hydroxyl, preventing unwanted nucleophilic substitution .
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) at −78°C to selectively functionalize the 3-position, avoiding steric clashes with iodine .
(Advanced) What role do substituent positions play in the compound’s UV-Vis spectral properties?
Methodological Answer:
The 4-iodo substituent induces a bathochromic shift (~20 nm) compared to non-iodinated analogs due to increased conjugation and heavy-atom effects. Quantify via:
- TD-DFT Calculations : Simulate electronic transitions using Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Experimental Validation : Compare UV-Vis spectra in ethanol (λmax ~275 nm for bromophenol vs. ~295 nm for iodo analog) .
(Advanced) How can crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve halogen bonding (C-I⋯O) and π-π stacking interactions. Refinement with SHELXL .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., I⋯H contacts) using CrystalExplorer, correlating with thermal stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
